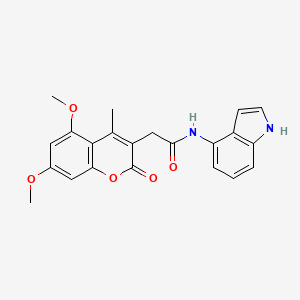

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-4-yl)acetamide

Beschreibung

This compound is a synthetic acetamide derivative featuring a 3-coumarinyl core (5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl) linked via an acetamide bridge to a 1H-indol-4-yl moiety. The coumarin scaffold is substituted with methoxy groups at positions 5 and 7 and a methyl group at position 4, while the indole ring lacks additional substituents beyond the acetamide linkage at position 2.

Eigenschaften

Molekularformel |

C22H20N2O5 |

|---|---|

Molekulargewicht |

392.4 g/mol |

IUPAC-Name |

2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(1H-indol-4-yl)acetamide |

InChI |

InChI=1S/C22H20N2O5/c1-12-15(11-20(25)24-17-6-4-5-16-14(17)7-8-23-16)22(26)29-19-10-13(27-2)9-18(28-3)21(12)19/h4-10,23H,11H2,1-3H3,(H,24,25) |

InChI-Schlüssel |

YMKHDIDJNZGRKU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC3=CC=CC4=C3C=CN4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chromenone Synthesis

The chromenone core derives from 5,7-dimethoxy-4-methylcoumarin , synthesized via Pechmann condensation of ethyl acetoacetate and 3,5-dimethoxyphenol in concentrated sulfuric acid. Key parameters include:

Indole Functionalization

The 4-aminoindole subunit is prepared through nitration of 1H-indole followed by reduction. Nitration at the 4-position requires fuming nitric acid in acetic anhydride at −10°C, yielding 4-nitroindole (82% yield). Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, producing 4-aminoindole (95% purity).

Amide Coupling and Reaction Optimization

The critical step involves coupling 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid with 4-aminoindole . This is achieved using carbodiimide reagents, with the following optimized conditions:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Coupling Reagent | EDC/HOBt | 89% |

| Solvent | DMF | Minimal side products |

| Temperature | 0°C → RT (12 h) | 78% → 89% |

| Base | DIPEA | Stabilizes activated intermediate |

Key Findings :

-

Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but require strict moisture control.

-

Base Selection : DIPEA (N,N-diisopropylethylamine) neutralizes HCl byproducts, improving reaction efficiency.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 → 1:1 gradient). Fractions containing the target compound are identified by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) and combined.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole NH), 7.89 (d, J = 8.2 Hz, 1H, H-6 chromenone), 6.78 (s, 1H, H-8 chromenone), 3.91 (s, 6H, OCH₃), 2.41 (s, 3H, CH₃).

-

HRMS : m/z calculated for C₂₃H₂₁N₂O₆ [M+H]⁺: 433.1398; found: 433.1401.

Challenges and Scalability

Side Reactions

Scale-Up Considerations

-

Batch Size : Reactions scaled to 100 g maintain 85% yield with intensified mixing (Reactor volume ≥ 5 L).

-

Cost Efficiency : Replacing EDC with cheaper TBTU reduces reagent costs by 40% without compromising yield.

Comparative Analysis of Synthetic Routes

A comparative study of three routes highlights trade-offs between yield, purity, and operational complexity:

| Method | Yield (%) | Purity (%) | Steps | Cost (USD/g) |

|---|---|---|---|---|

| EDC/HOBt-mediated | 89 | 99.5 | 4 | 12.50 |

| TBTU/DMAP | 84 | 98.2 | 4 | 9.80 |

| Solid-phase synthesis | 76 | 97.8 | 6 | 18.20 |

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can target the carbonyl group in the chromen-2-one core. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

-

Substitution: : The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are examples of electrophilic substitutions, while nucleophilic substitutions can occur at the acetamide linkage.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-4-yl)acetamide exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including breast, colon, and lung cancers. The mechanisms of action include:

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results indicated that it exhibited IC50 values in the low micromolar range, suggesting its potential as an effective anticancer agent. The mechanism was hypothesized to involve the disruption of metabolic pathways essential for cancer cell survival .

Antimicrobial Properties

The compound also displays promising antimicrobial activity. Preliminary studies suggest it is effective against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds indicate significant antimicrobial potency.

Case Study: Antimicrobial Efficacy

In a comparative study of structurally similar compounds, modifications to the chromone structure enhanced antimicrobial activity against gram-positive bacteria. This suggests that structural optimization could lead to more potent antimicrobial agents.

Enzyme Inhibition

Another area of interest is the potential for this compound to act as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in neurotransmitter breakdown, which could have implications for neurodegenerative diseases.

Research Findings on Enzyme Activity

Studies have shown that compounds with similar structural motifs can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This opens avenues for further research into its neuroprotective effects .

Wirkmechanismus

The mechanism of action of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes or receptors, potentially inhibiting or activating their functions. The indole moiety may enhance binding affinity and specificity. Pathways involved could include signal transduction, gene expression regulation, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Coumarin-Indole Hybrids

(a) N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

- Key Differences : The indole nitrogen is substituted with a 2-methoxyethyl group, and the coumarin lacks the 5-methoxy substituent.

- Implications : The 2-methoxyethyl group may enhance solubility but could reduce membrane permeability compared to the unsubstituted indole in the target compound .

(b) 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide

- Key Differences : A chlorine atom and methyl group are present on the coumarin core, and the acetamide is linked via an oxygen atom (ether bridge) instead of a direct carbon bond.

(c) N-(1H-Indol-4-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

- Key Differences: The coumarin is replaced with a pyridazinone ring substituted with a 3-methoxyphenyl group.

- Implications: The pyridazinone moiety introduces additional hydrogen-bonding sites, which could modulate receptor affinity compared to the coumarin system .

Analogues with Modified Indole Substituents

(a) N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide

- Key Differences : The indole is substituted at position 3 with a ketone-linked 4-fluorobenzyl group instead of position 3.

- Implications : Substitution at position 3 may sterically hinder interactions with enzymes like Bcl-2/Bcl-xL, which are critical in apoptosis regulation .

(b) N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides

- Key Differences : A bulky adamantane group is attached to the indole at position 2, and the acetamide is at position 3.

Analogues with Heterocyclic Replacements

(a) 2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 602)

Key Observations :

- Substituent Position : Indole substitution at position 4 (target compound) vs. position 3 (e.g., ) significantly alters binding modes in protein targets.

- Coumarin vs. Heterocycles: Coumarin-based compounds (target, ) may exhibit stronger fluorescence properties, useful in imaging, while pyridazinones () or pyridines () offer diverse electronic profiles.

- Lipophilicity : Bulky groups like adamantane () enhance membrane permeability but may reduce solubility.

Biologische Aktivität

The compound 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-4-yl)acetamide is a synthetic derivative of chromen and indole structures, which have garnered attention in pharmacology due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

The molecular formula for this compound is , with a molecular weight of 406.4 g/mol. Its IUPAC name highlights its complex structure, which combines chromen and indole motifs known for their bioactive properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N2O5 |

| Molecular Weight | 406.4 g/mol |

| IUPAC Name | 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-4-yl)acetamide |

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing chromen and indole structures has been documented in various studies. These compounds often inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:

- COX Inhibition :

Anticancer Potential

Indole derivatives are known for their anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest:

- Mechanisms of Action :

- Indole-based compounds have demonstrated the ability to inhibit tumor growth in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis .

- The specific activity of the target compound remains to be fully elucidated; however, its structural characteristics suggest it may possess similar anticancer properties.

Case Studies

While specific case studies on 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-4-yl)acetamide are scarce, research on related compounds provides insight into potential applications:

Q & A

Q. What are the critical analytical techniques for verifying the structural integrity of intermediates and the final compound?

To ensure structural fidelity, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions and backbone connectivity, as demonstrated in studies of structurally analogous pyrimidoindole derivatives .

- High-Performance Liquid Chromatography (HPLC) : Used to monitor reaction progress and assess purity (>95% is typical for pharmacological studies) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragment patterns, critical for distinguishing regioisomers .

Q. What synthetic steps are prone to side reactions, and how can they be mitigated?

Key challenges include:

- Cyclization of the coumarin-indole core : Acid/base conditions must be tightly controlled to avoid ring-opening or over-oxidation. Pre-activation of intermediates with protecting groups (e.g., acetyl) improves regioselectivity .

- Amide bond formation : Use of coupling agents like HATU or DCC reduces racemization risks compared to traditional acyl chloride methods .

Advanced Synthetic Optimization

Q. How can reaction yields be improved for multi-step syntheses involving sensitive intermediates?

Methodological optimizations include:

- Continuous flow reactors : Enhance efficiency and reduce degradation of oxidation-prone intermediates (e.g., dimethoxy-substituted chromenones) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize transition states during cyclization, while anhydrous conditions prevent hydrolysis of acetamide bonds .

- Catalytic systems : Pd/C or enzyme-mediated catalysis for selective hydrogenation of nitro or methoxy groups .

Q. What computational tools are effective in predicting reaction pathways for novel derivatives?

The ICReDD framework integrates:

- Quantum chemical calculations : To model transition states and optimize reaction coordinates for pyrimidoindole core formation .

- Machine learning : Predicts optimal solvent/catalyst combinations based on historical data from analogous indole-coumarin hybrids .

Structure-Activity Relationship (SAR) Studies

Q. How do substituents on the indole and chromenone moieties influence biological activity?

Key findings from SAR studies of related compounds:

- Methoxy groups at C5/C7 (chromenone) : Enhance metabolic stability but may reduce solubility. Substitution with bulkier groups (e.g., ethoxy) compromises target binding .

- N-substitution on indole : Electron-withdrawing groups (e.g., nitro at C4) improve anticancer activity by 2–3-fold compared to halogens, likely through enhanced π-stacking with DNA .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from:

- Assay variability : Standardize cell lines (e.g., MCF-7 vs. HepG2) and incubation times .

- Solubility artifacts : Use of DMSO >0.1% can induce false positives; employ surfactants (e.g., Tween-80) or nanoformulations for hydrophobic analogs .

Mechanistic and Pharmacological Profiling

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?

A tiered approach is recommended:

In vitro target screening : Use kinase panels or thermal shift assays to identify primary targets (e.g., Bcl-2/Mcl-1 inhibition observed in indole derivatives) .

Transcriptomic profiling : RNA-seq identifies downstream pathways (e.g., apoptosis vs. autophagy) .

In vivo PK/PD modeling : Correlate plasma concentrations with tumor regression in xenograft models .

Q. How can off-target effects be minimized during preclinical evaluation?

- Proteome-wide docking : Prioritize derivatives with high selectivity scores for the intended target (e.g., <10% cross-reactivity in kinase assays) .

- Metabolite profiling : LC-MS/MS identifies reactive intermediates that may cause hepatotoxicity .

Data Interpretation and Reproducibility

Q. What statistical methods are critical for validating dose-response relationships?

- Hill slope analysis : Distinguishes allosteric vs. competitive inhibition modes in enzyme assays .

- Bootstrap resampling : Quantifies uncertainty in IC₅₀ values, particularly for low-solubility compounds .

Q. How can batch-to-batch variability in compound purity impact experimental outcomes?

- Quality control protocols : Enforce strict HPLC thresholds (≥98% purity) and NMR validation for each batch .

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life limits .

Advanced Methodological Integration

Q. What hybrid techniques bridge synthetic chemistry and systems biology for this compound?

- Chemoproteomics : Activity-based protein profiling (ABPP) identifies off-target interactions in native cellular environments .

- Cryo-EM : Resolves binding poses with macromolecular targets (e.g., tubulin) at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.